
Cloderm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloderm, also known as this compound, is a useful research compound. Its molecular formula is C27H36ClFO5 and its molecular weight is 495 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atopic Dermatitis and Eczema
Clinical studies have demonstrated the effectiveness of Cloderm in treating atopic dermatitis and eczema. In Phase III trials, this compound was shown to provide rapid relief from symptoms with statistically significant improvements observed as early as Day 4 compared to placebo . A study involving pediatric patients indicated that approximately 75% experienced satisfactory outcomes without serious adverse effects .
Table 1: Clinical Trial Outcomes for Atopic Dermatitis
Study Type | Sample Size | Treatment Duration | Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
Phase III Trials | 109 | 14 days | 75 | 4.4 |
Pediatric Study | 44 | 14 days | 75 | 0 |
Psoriasis
This compound has also been evaluated for its efficacy in treating psoriasis. In clinical trials, patients showed significant improvement in their condition by Day 7, with continued benefits observed through Day 28. The low incidence of adverse reactions further supports its safety profile in this patient population .
Table 2: Clinical Trial Outcomes for Psoriasis
Study Type | Sample Size | Treatment Duration | Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
Phase III Trials | Varies | 28 days | Significant improvement noted by Day 7 | Low incidence |
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study: Atopic Dermatitis in Adults
-
Case Study: Eczema Management
- A pediatric patient with severe eczema was treated with this compound alongside tacrolimus ointment. The combination therapy resulted in significant improvements in dermatologic scores within two weeks, demonstrating the potential for enhanced efficacy when used in conjunction with other treatments .
- Case Study: Contact Dermatitis
Safety Profile
The safety profile of this compound is generally favorable, with most adverse events being mild and localized, such as burning or irritation at the application site. In clinical trials, the incidence of serious adverse effects was low, reinforcing its suitability for long-term use in various patient populations .
Propriétés
IUPAC Name |
[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZQZLHAIHKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860498 |
Source
|
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.